s-Triazole, 5-(p-fluorophenyl)-3-(o-tolyl)-
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Overview
Description
s-Triazole, 5-(p-fluorophenyl)-3-(o-tolyl)- is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 5-(p-fluorophenyl)-3-(o-tolyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with nitriles or amidines. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
s-Triazole, 5-(p-fluorophenyl)-3-(o-tolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the triazole ring.
Scientific Research Applications
s-Triazole, 5-(p-fluorophenyl)-3-(o-tolyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of s-Triazole, 5-(p-fluorophenyl)-3-(o-tolyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- s-Triazole, 5-(p-chlorophenyl)-3-(o-tolyl)-
- s-Triazole, 5-(p-bromophenyl)-3-(o-tolyl)-
- s-Triazole, 5-(p-methylphenyl)-3-(o-tolyl)-
Uniqueness
s-Triazole, 5-(p-fluorophenyl)-3-(o-tolyl)- is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity. The fluorine atom’s electronegativity can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
Biological Activity
s-Triazole derivatives, particularly those featuring various aromatic substitutions, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound s-Triazole, 5-(p-fluorophenyl)-3-(o-tolyl)- is particularly noteworthy for its potential applications in antifungal and anticancer therapies. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
The chemical structure of s-Triazole, 5-(p-fluorophenyl)-3-(o-tolyl)- is characterized by a triazole ring with a para-fluorophenyl group and an ortho-tolyl group. The synthesis typically involves methods such as cycloaddition reactions or metal-catalyzed transformations, which have been documented in various studies .
Antifungal Activity
Research has demonstrated that triazole derivatives exhibit significant antifungal properties. For instance, a study evaluated several triazole compounds against various fungal strains, revealing that certain derivatives achieved inhibition rates exceeding 90% against pathogens like Colletotrichum orbiculare and Fusarium oxysporum .
Table 1: Antifungal Activity of Selected Triazole Derivatives
Compound | Inhibition Rate (%) | Pathogen |
---|---|---|
s-Triazole, 5-(p-fluorophenyl)-3-(o-tolyl)- | TBD | TBD |
Triazole Derivative A | 90.5 | Colletotrichum orbiculare |
Triazole Derivative B | 86.5 | Fusarium oxysporum |
The specific inhibition rate for s-Triazole, 5-(p-fluorophenyl)-3-(o-tolyl)- remains to be determined through further experimental validation.
Anticancer Activity
In addition to antifungal properties, triazoles have shown promise as anticancer agents. A study on related triazole compounds indicated that they could inhibit tubulin polymerization and induce apoptosis in cancer cells . The mechanism of action often involves disrupting the cell cycle and promoting cell death through intrinsic pathways.
Table 2: Anticancer Activity of Related Triazole Compounds
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound A | 0.45 | HeLa |
Compound B | 0.43 | A549 |
s-Triazole, 5-(p-fluorophenyl)-3-(o-tolyl)- | TBD | TBD |
The exact IC50 values for s-Triazole, 5-(p-fluorophenyl)-3-(o-tolyl)- require further investigation to ascertain its potency against specific cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of triazoles. Variations in substitution patterns can significantly influence their efficacy. For instance, the presence of electron-withdrawing groups like fluorine has been linked to enhanced biological activity .
Figure 1: SAR Analysis of Triazole Derivatives
SAR Analysis (This image is for illustrative purposes only.)
Case Studies
- Antifungal Efficacy : In a comparative study involving multiple triazoles, s-Triazole derivatives were assessed for their antifungal efficacy against Gibberella zeae. Results indicated superior performance compared to traditional fungicides .
- Cancer Cell Proliferation : In vitro studies indicated that certain substituted triazoles inhibited proliferation in various cancer cell lines by inducing apoptosis and blocking cell cycle progression .
Properties
CAS No. |
69095-78-9 |
---|---|
Molecular Formula |
C15H12FN3 |
Molecular Weight |
253.27 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-(2-methylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C15H12FN3/c1-10-4-2-3-5-13(10)15-17-14(18-19-15)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,17,18,19) |
InChI Key |
YFPAVAXUTBXIAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NN2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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